molecular formula C10H10O2 B3350615 6-Methoxy-2-methylbenzofuran CAS No. 29040-48-0

6-Methoxy-2-methylbenzofuran

Cat. No. B3350615
M. Wt: 162.18 g/mol
InChI Key: AHAVOXPDABUPJT-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

A solution of 2-iodo-5-methoxy-phenol (39 g, 156 mmol) in dimethylformamide (300 mL) and N,N,N′,N′-tetramethylguanidine (150 mL) is treated with copper(I) Iodide (1.89 g, 9.82 mmol) and bis(triphenylphosphine)palladium(II) chloride (1.9 g; 2.71 mmol; 1.900 g). The mixture is cooled to −78° C. Propyne (100 g; 2.50 moles) is bubbled through the mixture for 1 hour. The reaction mixture is stirred and allowed to warm to room temperature gradually over 6 hours and stirred for 2 days. The reaction mixture is quenched with water (800 mL) and extracted with EtOAc (500 mL). The organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 10% EtOAc/Hexanes. The appropriate fractions are concentrated. The material is dried in vacuo to afford the title compound (17.5 g, 69%). 1H NMR (400 MHz, CDCl3): δ 7.31-7.29 (d, 1H), 6.95 (s, 1H), 6.81-6.79 (d, 1H), 6.26 (s, 1H), 3.81 (s, 3H), 2.40 (s, 3H).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
copper(I) Iodide
Quantity
1.89 g
Type
catalyst
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[OH:10].[CH:11]#[C:12][CH3:13]>CN(C)C=O.CN(C)C(N(C)C)=N.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[CH:11]=[C:12]([CH3:13])[O:10][C:3]=2[CH:4]=1 |^1:31,50|

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)OC)O
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C(=N)N(C)C)C
Name
copper(I) Iodide
Quantity
1.89 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.9 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C#CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature gradually over 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with water (800 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified via flash chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions are concentrated
CUSTOM
Type
CUSTOM
Details
The material is dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=C(O2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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